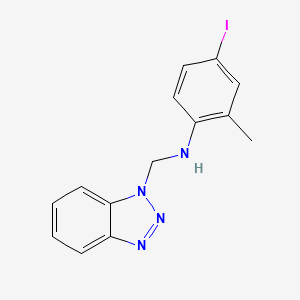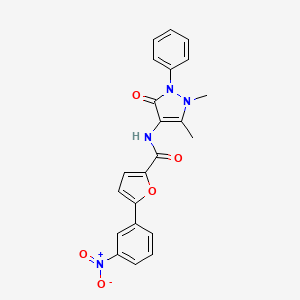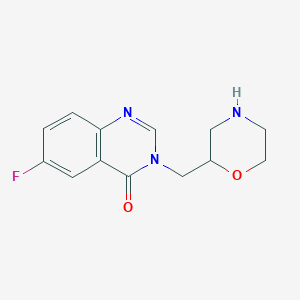
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine, also known as BIT, is a chemical compound with various applications in scientific research. BIT is a heterocyclic organic compound that contains a triazole ring and an amine group. BIT has been extensively studied for its potential as a corrosion inhibitor, but it has also shown promise as a biological agent with various biochemical and physiological effects.
作用机制
The mechanism of action of (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine is not fully understood, but it is thought to involve the interaction of the triazole ring with metal ions, which can lead to the formation of a protective film on metal surfaces. In terms of its biological activity, this compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including both gram-positive and gram-negative bacteria. This compound has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for research on (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine. One area of interest is its potential as an antifungal agent, particularly in the treatment of fungal infections that are resistant to current antifungal drugs. Another area of interest is its potential as an inhibitor of protein aggregation, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, this compound could also be studied for its potential as a corrosion inhibitor in other industries, such as the oil and gas industry.
合成方法
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine can be synthesized using a variety of methods, including the reaction of 4-iodo-2-methylphenylamine with 1H-1,2,3-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been studied for its potential as a corrosion inhibitor in various industries, including the automotive and aerospace industries. However, this compound has also shown promise as a biological agent with various applications in scientific research. This compound has been shown to have antimicrobial properties, and it has been studied for its potential as an antifungal agent. This compound has also been studied for its potential as an inhibitor of protein aggregation, which is a common feature of many neurodegenerative diseases.
属性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4/c1-10-8-11(15)6-7-12(10)16-9-19-14-5-3-2-4-13(14)17-18-19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDZBPOKOHDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)


![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6089168.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6089173.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6089187.png)
![2-mercapto-6-methyl-5-phenyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6089190.png)
![4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)